

Part 1: Executive Summary & Chemical Profile

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Ethyl-4-fluorobenzaldehyde

Cat. No.: B13573036

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2-Ethyl-4-fluorobenzaldehyde is a specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif—combining a reactive aldehyde handle with a lipophilic ethyl group and an electron-withdrawing fluorine atom—makes it a critical building block for modulating the physicochemical properties of bioactive molecules.

This guide provides a comprehensive technical analysis of its synthesis, reactivity, and applications in drug discovery, specifically focusing on its role in optimizing metabolic stability and ligand-binding affinity.

Chemical Identity & Properties

Property	Data
CAS Number	1289089-09-3
IUPAC Name	2-Ethyl-4-fluorobenzaldehyde
Molecular Formula	C ₉ H ₉ FO
Molecular Weight	152.17 g/mol
SMILES	<chem>CCC1=CC(F)=CC=C1C=O</chem>
MDL Number	MFCD29121044
Appearance	Colorless to pale yellow liquid (Standard State)
Boiling Point	~215–220 °C (Predicted based on SAR)
Density	~1.12 g/cm ³ (Predicted)
Solubility	Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Part 2: Synthesis & Production Methodologies

The synthesis of **2-Ethyl-4-fluorobenzaldehyde** requires precise regiochemical control to ensure the aldehyde group is introduced at the C1 position relative to the ethyl (C2) and fluoro (C4) substituents. Two primary methodologies are employed in industrial and research settings.

Method A: Directed Lithiation & Formylation (High Specificity)

This method is preferred for high-purity applications as it avoids the formation of regioisomers common in electrophilic aromatic substitution.

- Precursor: 1-Bromo-2-ethyl-4-fluorobenzene.
- Lithiation: The precursor is treated with n-Butyllithium (n-BuLi) in anhydrous THF at -78°C. The bromine atom undergoes Lithium-Halogen exchange, generating the aryl lithium species.

- Formylation: Anhydrous Dimethylformamide (DMF) is added as the electrophile.
- Quench: Acidic hydrolysis (HCl) yields the target aldehyde.
- Causality: The cryogenic temperature (-78°C) is critical to prevent the aryl lithium species from undergoing side reactions (e.g., Wurtz coupling) or scrambling. DMF is chosen over other formylating agents for its high yield and ease of workup.

Method B: Vilsmeier-Haack Formylation (Cost-Effective)

Suitable for larger scales where isomer separation is feasible.

- Precursor: 1-Ethyl-3-fluorobenzene.
- Reagent: Phosphorus oxychloride (POCl₃) and DMF.
- Mechanism: The in situ generated Vilsmeier reagent (chloroiminium ion) attacks the aromatic ring.
- Regioselectivity Challenge: The ethyl group is ortho/para directing, and the fluorine is ortho/para directing. The position para to the ethyl group (C4) is occupied by Fluorine. The position ortho to Ethyl (C2) is sterically hindered. The position para to Fluorine (C6) is the most likely site of attack, yielding the **2-Ethyl-4-fluorobenzaldehyde** isomer (after renumbering). However, minor isomers (e.g., 4-ethyl-2-fluorobenzaldehyde) may form, necessitating fractional distillation.

Synthetic Workflow Diagram

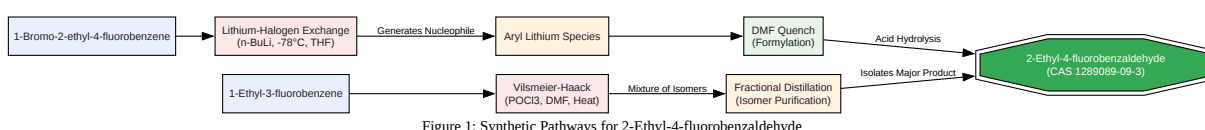


Figure 1: Synthetic Pathways for 2-Ethyl-4-fluorobenzaldehyde

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Figure 1: Comparative synthetic pathways illustrating the high-specificity lithiation route versus the industrial Vilsmeier-Haack approach.

Part 3: Applications in Drug Discovery & Medicinal Chemistry

2-Ethyl-4-fluorobenzaldehyde serves as a strategic scaffold in the design of small molecule inhibitors, particularly in oncology (kinase inhibitors) and agrochemistry.

Metabolic Stability Enhancement

The Fluorine atom at C4 blocks the para-position from metabolic oxidation by Cytochrome P450 enzymes. In many aromatic drugs, the para-position is the primary site of hydroxylation (Phase I metabolism).

- Mechanism: The C-F bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond, rendering it resistant to oxidative cleavage. This extends the half-life () of the drug candidate.

Conformational Restriction & Lipophilicity

The Ethyl group at C2 introduces steric bulk ortho to the aldehyde (or subsequent functional group).

- Effect: This steric hindrance can lock the conformation of the molecule, reducing the entropic penalty upon binding to a protein target.
- Lipophilicity: The ethyl group increases the value, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to a methyl or hydrogen substituent.

Synthetic Versatility (Key Reactions)

Reaction Type	Reagent	Product Class	Application
Reductive Amination	Primary Amine + NaBH(OAc) ₃	Benzylamines	Kinase inhibitor scaffolds; GPCR ligands.
Wittig Reaction	Phosphonium Ylide	Styrenes	Polymer precursors; Extended conjugation systems.
Oxidation	NaClO ₂ / H ₂ O ₂	Benzoic Acids	Precursors for amides/esters; Peptidomimetics.
Condensation	Hydrazine / Hydroxylamine	Hydrazones / Oximes	Antifungal agents; Pesticide active ingredients.

Part 4: Handling, Safety, and Storage (SDS Summary)

As a fluorinated benzaldehyde derivative, strict safety protocols must be observed.^{[7][8]}

- Hazards:
 - H315: Causes skin irritation.^{[7][9]}
 - H319: Causes serious eye irritation.^{[7][9]}
 - H335: May cause respiratory irritation.^{[7][9]}
 - Combustible Liquid: Flash point likely >60°C but <93°C (Class IIIA).
- Storage:
 - Store under Inert Atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to the corresponding benzoic acid.
 - Keep refrigerated (2–8°C) to maintain purity over long durations.

- Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54366665 (Related Isomer 4-Fluorobenzaldehyde). (Used for property extrapolation). Available at: [[Link](#)]

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- To cite this document: BenchChem. [Part 1: Executive Summary & Chemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13573036/docs#part-1-executive-summary-chemical-profile>]

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